Sch 38519

Description

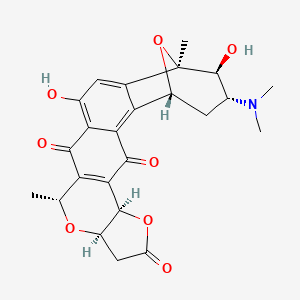

(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione has been reported in Thermomonospora with data available.

structure given in first source; isolated from Thermomonospora

Structure

3D Structure

Properties

IUPAC Name |

(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGRDBGLULKCDD-HFJLKIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C5[C@H]6C[C@H]([C@@H]([C@@](C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of Sch 38519: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 38519, a naturally derived isochromanequinone, has been identified as a notable inhibitor of platelet aggregation. This technical guide synthesizes the available data on its mechanism of action, focusing on its inhibitory effects on thrombin-induced platelet activation. Due to the inaccessibility of the full text of the original research publication, this document provides a comprehensive overview based on publicly available data, general knowledge of platelet signaling, and standardized experimental protocols. This guide aims to serve as a foundational resource for researchers investigating this compound or similar antiplatelet agents.

Introduction

This compound is an isochromanequinone fungal metabolite originally isolated from Thermomonospora sp.[1] It has demonstrated significant biological activity, primarily as an inhibitor of platelet aggregation.[1][2][3] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent and for its use as a tool in hematological research. This document collates the known quantitative data, outlines probable experimental methodologies, and visualizes the potential signaling pathways involved in its antiplatelet activity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in terms of its half-maximal inhibitory concentration (IC50) against key platelet activation events. The available data is summarized in the table below.

| Activity | Agonist | System | IC50 (µg/mL) | Reference |

| Platelet Aggregation Inhibition | Thrombin | Human Platelets | 68 | [1][3] |

| Serotonin Secretion Inhibition | Thrombin | Human Platelets | 61 |

This compound also exhibits antibacterial properties, with the following reported mean minimum inhibitory concentrations (MICs):

| Bacterial Type | Mean MIC (µg/mL) |

| Gram-positive | 0.92 |

| Gram-negative | 122.1 |

Core Mechanism of Action: Inhibition of Thrombin-Induced Platelet Aggregation

The primary mechanism of action of this compound is the inhibition of thrombin-induced platelet aggregation.[1][2][3] Thrombin is a potent platelet agonist that initiates a cascade of intracellular events leading to platelet shape change, granule secretion, and aggregation, ultimately forming a platelet plug.

While the precise molecular target of this compound has not been publicly elucidated, its ability to inhibit thrombin-induced aggregation suggests it interferes with one or more key steps in the thrombin signaling pathway. Thrombin activates platelets primarily through the Protease-Activated Receptors (PARs), PAR1 and PAR4, on the platelet surface.[4][5][6] This activation triggers downstream signaling through G-proteins, leading to the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC).[4][5][6]

Given that this compound is an inhibitor of this process, it could potentially act at several points in this pathway.

Visualizing the Potential Mechanism

The following diagram illustrates the general pathway of thrombin-induced platelet aggregation and highlights potential points of inhibition by this compound.

Caption: General Thrombin-Induced Platelet Aggregation Pathway and Potential this compound Targets.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, a standard methodology for assessing thrombin-induced platelet aggregation is outlined below. This protocol is based on established laboratory practices.[7][8]

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

Centrifugation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

-

PRP Collection: The supernatant PRP is carefully collected. A portion of the remaining blood is centrifuged at a high speed (e.g., 1500 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

-

Instrumentation: A light transmission aggregometer is used for this assay.

-

Baseline Calibration: The aggregometer is calibrated using PRP (0% light transmission) and PPP (100% light transmission).

-

Incubation: A sample of PRP is placed in a cuvette with a stir bar and incubated at 37°C in the aggregometer.

-

Addition of this compound: A known concentration of this compound (or vehicle control) is added to the PRP and incubated for a specified period.

-

Induction of Aggregation: Thrombin is added to the cuvette to induce platelet aggregation. The final concentration of thrombin should be one that induces a submaximal aggregation response in control samples.

-

Data Recording: The change in light transmission is recorded over time as the platelets aggregate. The extent of aggregation is typically quantified as the maximum percentage change in light transmission.

-

IC50 Determination: The assay is repeated with a range of this compound concentrations to generate a dose-response curve, from which the IC50 value can be calculated.

Experimental Workflow Diagram

References

- 1. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. unique-pathway-of-thrombin-induced-platelet-aggregation-mediated-by-glycoprotein-ib - Ask this paper | Bohrium [bohrium.com]

- 6. Unique pathway of thrombin-induced platelet aggregation mediated by glycoprotein Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Sch 38519: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Sch 38519, an isochromanequinone natural product. It details the discovery of the compound, its microbial origin, and its initial characterization as a platelet aggregation inhibitor and antimicrobial agent. This guide consolidates available quantitative data, outlines experimental methodologies, and presents key information in a structured format to support further research and development efforts.

Discovery and Origin

This compound was discovered as a novel natural product by scientists at Schering-Plough Research. The compound is a fungal metabolite, isolated from the fermentation broth of a strain of the actinomycete genus Thermomonospora.[1][2] The producing organism was identified as a species of Thermomonospora.[2][3] The discovery was the result of a screening program aimed at identifying novel inhibitors of platelet aggregation.

Taxonomy of the Producing Organism

The producing microorganism was identified as belonging to the genus Thermomonospora. The specific strain designation and detailed taxonomic identification were described in the primary publication by Patel et al. (1989).[2][3]

Physicochemical Properties

This compound is classified as an isochromanequinone.[1] Its chemical structure was elucidated using various spectroscopic techniques.

| Property | Value |

| CAS Number | 114970-20-6 |

| Molecular Formula | C24H25NO8 |

| Molecular Weight | 455.46 g/mol |

Biological Activity

This compound was initially characterized for its effects on platelet aggregation and its antimicrobial properties.

Platelet Aggregation Inhibition

This compound demonstrated inhibitory effects on platelet function. Specifically, it was shown to inhibit thrombin-induced aggregation of human platelets.[2] It also inhibits the secretion of serotonin from human platelets.[1]

| Assay | IC50 |

| Thrombin-Induced Platelet Aggregation | 68 µg/mL[2] |

| Serotonin Secretion in Human Platelets | 61 µg/mL[1] |

Antimicrobial Activity

In addition to its effects on platelets, this compound exhibits activity against a range of bacteria. It has been shown to be effective against both Gram-positive and Gram-negative bacteria.[2]

| Bacterial Type | Mean MIC |

| Gram-positive bacteria | 0.92 µg/mL[1] |

| Gram-negative bacteria | 122.1 µg/mL[1] |

Experimental Protocols

The following sections describe the general methodologies that would have been employed in the discovery and characterization of this compound, based on standard practices and the available information.

Fermentation and Isolation

-

Fermentation: The Thermomonospora sp. would have been cultured in a suitable liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.

-

Isolation: The compound would have been extracted from the fermentation broth and mycelium using solvent extraction. Subsequent purification would have involved chromatographic techniques such as column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of this compound was likely determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS) to determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) to establish the connectivity of atoms.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and the chromophore.

Platelet Aggregation Assays

The inhibitory activity of this compound on platelet aggregation would have been assessed using platelet-rich plasma (PRP) or washed platelets. A typical experimental workflow is outlined below.

References

Sch 38519: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Isochromanequinone Antibiotic and Platelet Aggregation Inhibitor.

Introduction

Sch 38519 is a naturally occurring isochromanequinone compound isolated from a strain of the thermophilic actinomycete, Thermomonospora sp..[1] First described in 1989, this molecule has garnered interest due to its dual biological activities as both a platelet aggregation inhibitor and a broad-spectrum antibiotic. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polycyclic structure characteristic of isochromanequinone antibiotics. Its chemical identity has been established through spectroscopic methods.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3aR,5R,9R,10S,11S,13R,14bS)-11-(dimethylamino)-3,3a,5,10,11,12,13,14b-octahydro-7,10-dihydroxy-5,9-dimethyl-9,13-epoxycyclohepta[2][3]naphtho[2,3-d]furo[3,2-b]pyran-2,6,14(9H)-trione | N/A |

| CAS Number | 114970-20-6 | [1][4] |

| Molecular Formula | C₂₄H₂₅NO₈ | [1][4] |

| Molecular Weight | 455.46 g/mol | [1] |

| SMILES | O=C1C2=C(C(C3=C1[C@]4([H])--INVALID-LINK--([H])O[C@@H]3C)=O)C(O)=CC5=C2--INVALID-LINK--N(C)C">C@@HO[C@]56C | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [4] |

| Calculated logP | 1.15190 | N/A |

Biological Activity

This compound exhibits two primary biological functions: inhibition of platelet aggregation and antibacterial activity.

Platelet Aggregation Inhibition

This compound is an inhibitor of thrombin-induced platelet aggregation. In human platelet-rich plasma, it has been shown to inhibit aggregation with a half-maximal inhibitory concentration (IC₅₀) of 68 µg/mL.

Table 2: In Vitro Biological Activity of this compound

| Activity | Target/Agonist | Test System | IC₅₀ / MIC | Source |

| Platelet Aggregation Inhibition | Thrombin | Human Platelet-Rich Plasma | 68 µg/mL | [1] |

| Antibacterial Activity | Gram-positive bacteria | Broth Microdilution | Mean MIC: 0.92 µg/mL | N/A |

| Antibacterial Activity | Gram-negative bacteria | Broth Microdilution | Mean MIC: 122.1 µg/mL | N/A |

Thrombin is a potent platelet agonist that activates platelets through the Protease-Activated Receptor (PAR) family, specifically PAR1 and PAR4 on human platelets.[5][6][7][8] The precise mechanism by which this compound inhibits this pathway has not been fully elucidated in the available literature. However, it is hypothesized to interfere with the downstream signaling cascade initiated by PAR activation.

The binding of thrombin to PARs triggers a signaling cascade involving G-proteins (Gq and G12/13), leading to the activation of Phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade culminates in the activation of the GPIIb/IIIa receptors, which bind fibrinogen, leading to platelet aggregation.[10][11] It is plausible that this compound, as an isochromanequinone, may interfere with one or more key enzymes or signaling molecules within this pathway.

Caption: Hypothesized inhibition of the thrombin-induced platelet aggregation pathway by this compound.

Antibacterial Activity

This compound demonstrates significant activity against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria. The mean Minimum Inhibitory Concentrations (MICs) highlight this differential activity.

The precise antibacterial mechanism of this compound is not well-defined in the reviewed literature. However, quinone-containing compounds are known to exert their antimicrobial effects through various mechanisms.[12] These can include the inhibition of nucleic acid and protein synthesis, disruption of the cell membrane, and interference with cellular respiration by generating reactive oxygen species.[13] The isochromanequinone scaffold of this compound likely contributes to one or more of these antibacterial actions.[14][15][16]

Caption: Generalized experimental workflows for assessing the biological activity of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited. For the specific parameters used in the original characterization of this compound, it is recommended to consult the primary literature.

Thrombin-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[17][18][19][20]

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the supernatant PRP.

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Assay:

-

Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified period.

-

Initiate platelet aggregation by adding a standard concentration of thrombin.

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

The percentage of inhibition is calculated relative to the control (vehicle-treated) aggregation. The IC₅₀ value is determined from a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][21][22][23][24]

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is visually determined as the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.

-

Conclusion

This compound is a bioactive natural product with demonstrated potential as both an antiplatelet and an antibacterial agent. Its complex chemical structure and dual activities make it an interesting subject for further research and development. Elucidation of its precise mechanisms of action could pave the way for the design of novel therapeutic agents targeting platelet aggregation and bacterial infections. This guide provides a foundational understanding of this compound for scientists and researchers looking to explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 7. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 9. ClinPGx [clinpgx.org]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of platelet aggregation by medermycin and it's related isochromanequinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Crisamicin C, a new isochromanequinone antibiotic. Isolation, structure determination, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.viamedica.pl [journals.viamedica.pl]

- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 19. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. protocols.io [protocols.io]

Production of Sch 38519 by Thermomonospora sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of Sch 38519, a novel platelet aggregation inhibitor, by the actinomycete Thermomonospora sp. The document covers the available data on its biological activity, outlines generalized experimental protocols for its fermentation and purification, and illustrates key conceptual pathways relevant to its production.

Core Concepts and Quantitative Data

This compound is an isochromanequinone compound produced by Thermomonospora sp. SCC 1793.[1] It is structurally related to other known antibiotics such as medermycin, lactoquinomycin, and granaticin.[1] The primary biological activity of interest for this compound is its ability to inhibit thrombin-induced platelet aggregation.[1][2] Additionally, it exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2]

| Parameter | Value | Reference |

| Producing Organism | Thermomonospora sp. SCC 1793 | [1] |

| Compound Class | Isochromanequinone | [1] |

| Primary Biological Activity | Platelet Aggregation Inhibitor | [1][2] |

| IC50 (Thrombin-Induced Platelet Aggregation) | 68 µg/mL | [1][2] |

| Other Activities | Antibacterial (Gram-positive and Gram-negative) | [1][2] |

Experimental Protocols

The following protocols are generalized methodologies based on standard practices for the fermentation of actinomycetes and the purification of secondary metabolites. Specific details for the production of this compound are limited in publicly available literature; therefore, these should be considered as starting points for process development.

Fermentation of Thermomonospora sp. for this compound Production

This protocol describes a representative batch fermentation process. A chemically defined medium was noted to favor the production of this compound.[1]

Objective: To cultivate Thermomonospora sp. SCC 1793 for the production of this compound.

Materials:

-

Thermomonospora sp. SCC 1793 culture

-

Seed culture medium (e.g., GYM Streptomyces Medium or similar)

-

Production medium (a chemically defined medium is preferred[1])

-

Shake flasks or fermenter

-

Incubator shaker

-

Aseptic transfer equipment

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of Thermomonospora sp. SCC 1793 from a stock culture to a flask containing a suitable seed medium.

-

Incubate at an appropriate temperature for thermophilic actinomycetes (typically 45-55°C) with agitation (e.g., 200-250 rpm) for 2-3 days, or until sufficient growth is achieved.

-

-

Production Culture:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture under the same temperature and agitation conditions for an extended period, generally 7-14 days. Secondary metabolite production often occurs during the stationary phase of growth.

-

Monitor the fermentation broth periodically for pH, cell growth, and the presence of this compound using a suitable analytical method (e.g., HPLC).

-

-

Harvesting:

-

After the incubation period, harvest the fermentation broth.

-

Separate the mycelial biomass from the culture filtrate by centrifugation or filtration. This compound is recovered from the fermentation filtrate.[1]

-

Isolation and Purification of this compound

This protocol is based on the described multi-step purification process for this compound.[1]

Objective: To isolate and purify this compound from the fermentation filtrate.

Materials:

-

Fermentation filtrate

-

Macroreticular resin (e.g., Amberlite XAD series)

-

Ion exchange chromatography column and resins

-

Reverse-phase HPLC system with a suitable column (e.g., C18)

-

Appropriate buffers and organic solvents (e.g., methanol, acetonitrile, water)

-

Fraction collector

-

Rotary evaporator or lyophilizer

Procedure:

-

Initial Capture on Macroreticular Resin:

-

Pass the clarified fermentation filtrate through a column packed with a macroreticular resin to adsorb this compound.[1]

-

Wash the column with water to remove salts and polar impurities.

-

Elute the bound compounds with an organic solvent such as methanol or acetone.

-

Concentrate the eluate under reduced pressure.

-

-

Ion Exchange Chromatography:

-

Dissolve the concentrated extract in an appropriate buffer and load it onto an ion exchange chromatography column.[1]

-

Wash the column to remove non-binding components.

-

Apply a salt gradient (e.g., 0-1 M NaCl) to elute the bound compounds.

-

Collect fractions and analyze for the presence of this compound. Pool the active fractions.

-

-

Reverse-Phase HPLC:

-

Further purify the pooled fractions by reverse-phase HPLC.[1]

-

Inject the sample onto a semi-preparative or preparative C18 column.

-

Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Monitor the elution profile with a UV detector at a suitable wavelength.

-

Collect the peak corresponding to this compound.

-

Desalt and concentrate the purified fraction to obtain the final compound.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the conceptual and experimental workflows related to the production of this compound.

Caption: Experimental workflow for this compound production.

Caption: General pathway for secondary metabolite induction.

References

Sch 38519: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Sch 38519, an isochromanequinone natural product. The information is compiled from available scientific literature and presented for an audience with a background in pharmacology and drug discovery.

Core Biological Activities

This compound, a metabolite isolated from the fermentation broth of Thermomonospora sp. SCC 1793, exhibits two primary biological activities: inhibition of platelet aggregation and broad-spectrum antibacterial effects.

Inhibition of Platelet Aggregation

This compound has been demonstrated to be an inhibitor of platelet aggregation and associated secretory processes. Specifically, it inhibits thrombin-induced aggregation of human platelets and the subsequent release of serotonin. The quantitative measures of this activity are summarized below.

Table 1: In Vitro Anti-Platelet Activity of this compound

| Parameter | Agonist | System | Value | Reference |

| IC50 | Thrombin | Human Platelets | 68 µg/mL | [1][2] |

| IC50 | Thrombin | Human Platelets | 61 µg/mL | [1] |

Antibacterial Spectrum

This compound demonstrates potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. The mean Minimum Inhibitory Concentrations (MICs) are presented in the following table.

Table 2: Antibacterial Spectrum of this compound

| Bacterial Type | Mean MIC | Reference |

| Gram-positive | 0.92 µg/mL | [1] |

| Gram-negative | 122.1 µg/mL | [1] |

Putative Mechanism of Action: Inhibition of Thrombin-Induced Platelet Aggregation

While the precise molecular target of this compound within the platelet activation cascade has not been definitively elucidated in the available literature, its inhibitory action on thrombin-induced aggregation suggests interference with one or more key signaling events downstream of thrombin receptor activation. The following diagram illustrates the established signaling pathway for thrombin-induced platelet aggregation, highlighting potential points of inhibition for a compound like this compound.

Caption: Putative signaling pathway of thrombin-induced platelet aggregation and potential inhibitory targets for this compound.

Experimental Methodologies

The following sections outline general experimental protocols relevant to the characterization of this compound. It is important to note that these are standardized methodologies, and the specific parameters used in the original studies on this compound may have varied.

Platelet Aggregation Assay (General Protocol)

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.

-

Materials:

-

Freshly drawn human whole blood (anticoagulated with sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Thrombin (agonist)

-

This compound (test compound)

-

Saline or appropriate vehicle

-

Light transmission aggregometer

-

-

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the platelet count of the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control at 37°C with stirring.

-

Initiate platelet aggregation by adding a standard concentration of thrombin.

-

Record the change in light transmission over time.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined from a dose-response curve.

-

Caption: General workflow for an in vitro platelet aggregation assay.

Serotonin Release Assay (General Protocol)

This assay quantifies the release of serotonin from platelet-dense granules upon activation.

-

Materials:

-

Washed human platelets

-

[14C]-Serotonin

-

Thrombin (agonist)

-

This compound (test compound)

-

Scintillation fluid and counter

-

-

Procedure:

-

Label washed platelets by incubation with [14C]-Serotonin.

-

Wash the platelets to remove unincorporated radiolabel.

-

Pre-incubate the labeled platelets with various concentrations of this compound or vehicle control.

-

Stimulate serotonin release by adding thrombin.

-

Terminate the reaction and separate the platelets from the supernatant by centrifugation.

-

Measure the radioactivity in the supernatant using liquid scintillation counting.

-

Calculate the percentage of serotonin release and the inhibition by this compound.

-

Determine the IC50 value from a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Bacterial strains (Gram-positive and Gram-negative)

-

Mueller-Hinton Broth (MHB)

-

This compound (test compound)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a natural product with a dual activity profile, acting as both a platelet aggregation inhibitor and an antibacterial agent. Its potency against Gram-positive bacteria is particularly noteworthy. Further research is warranted to elucidate its precise mechanism of action in inhibiting platelet function, which could inform the development of novel anti-thrombotic agents. Additionally, its antibacterial properties, especially in the context of rising antibiotic resistance, merit further investigation. The isochromanequinone scaffold of this compound presents an interesting starting point for medicinal chemistry efforts to optimize its potency and selectivity for either of its biological activities.

References

Sch 38519 as a platelet aggregation inhibitor

An In-depth Technical Guide to Sch 38519: A Platelet Aggregation Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent platelet aggregation inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Introduction

This compound is an isochromanequinone fungal metabolite originally isolated from the fermentation broth of a Thermomonospora species.[1] It is recognized for its inhibitory effects on platelet aggregation, particularly in response to thrombin.[1][2] Beyond its antiplatelet activity, this compound has also demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2] This dual activity makes it a compound of interest for further investigation in both thrombosis and infectious diseases.

Platelet aggregation is a critical process in hemostasis and thrombosis. Inhibitors of this process are vital therapeutic agents for the prevention and treatment of cardiovascular events such as myocardial infarction and stroke.[3] this compound represents a naturally derived compound with the potential to contribute to this class of therapeutics.

Quantitative Data

The inhibitory activity of this compound on human platelet function has been quantified in several key studies. The following table summarizes the available data on its efficacy.

| Parameter | Agonist | Value | Units | Source |

| IC50 (Platelet Aggregation) | Thrombin | 68 | µg/mL | [1][2] |

| IC50 (Serotonin Secretion) | Thrombin | 61 | µg/mL | [1] |

| Mean MIC (Gram-positive bacteria) | - | 0.92 | µg/mL | [1] |

| Mean MIC (Gram-negative bacteria) | - | 122.1 | µg/mL | [1] |

Mechanism of Action & Signaling Pathways

The precise mechanism by which this compound inhibits platelet aggregation is not fully elucidated in the currently available public information. However, its inhibitory action on thrombin-induced aggregation and serotonin secretion suggests an interference with the thrombin receptor signaling cascade. Thrombin is a potent platelet agonist that signals through Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets. Activation of these G-protein coupled receptors initiates a series of intracellular events leading to platelet activation, granule secretion, and conformational changes in integrin αIIbβ3, ultimately resulting in platelet aggregation.

A proposed, though not yet fully detailed, signaling pathway is illustrated below. Further research is required to pinpoint the specific molecular target(s) of this compound within this cascade.

Caption: Proposed thrombin signaling cascade in platelets and potential points of inhibition by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the likely protocols used to characterize the activity of this compound, based on standard practices in platelet research.

Preparation of Platelet-Rich Plasma (PRP)

A standardized protocol for the preparation of PRP is fundamental for in vitro platelet aggregation studies.

Caption: Standard workflow for the isolation of platelet-rich plasma from whole blood.

Methodology:

-

Blood Collection: Whole human blood is drawn from healthy, consenting donors who have not taken any platelet-inhibiting drugs for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

Centrifugation: The collected blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This separates the blood into layers based on density.

-

PRP Isolation: The upper, straw-colored layer, which is the platelet-rich plasma (PRP), is carefully collected. The remaining layers, containing erythrocytes and leukocytes, are discarded.

-

Platelet Count Adjustment: The platelet count in the PRP is determined using a hematology analyzer and adjusted, if necessary, with platelet-poor plasma (PPP) to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL). PPP is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

Platelet Aggregation Assay

The light transmission aggregometry (LTA) method is the gold standard for measuring platelet aggregation in vitro.

Methodology:

-

Instrumentation: A dual-channel light transmission aggregometer is used for this assay.

-

Baseline Calibration: PRP is placed in a cuvette with a stir bar and warmed to 37°C. The instrument is calibrated by setting the light transmission through the PRP to 0% and through PPP to 100%.

-

Incubation with Inhibitor: A specified volume of this compound (or vehicle control) at various concentrations is added to the PRP and incubated for a defined period (e.g., 5-10 minutes) at 37°C with stirring.

-

Induction of Aggregation: A platelet agonist, such as thrombin, is added to the cuvette to induce aggregation.

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, typically for 5-10 minutes.

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response, is then calculated from the dose-response curve.

Conclusion

This compound is a naturally derived compound with demonstrated inhibitory activity against thrombin-induced platelet aggregation and serotonin secretion. Its dual antibacterial and antiplatelet properties make it an intriguing candidate for further research and development. The data presented in this guide provide a foundational understanding of its in vitro efficacy. Future studies should focus on elucidating its precise molecular mechanism of action, evaluating its in vivo efficacy and safety in preclinical models of thrombosis, and exploring its potential as a therapeutic agent.

References

Sch 38519: An Isochromanequinone with Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Sch 38519 is a naturally occurring isochromanequinone metabolite isolated from the fungus Thermomonospora sp.[1][2]. While primarily investigated for its activity as a platelet aggregation inhibitor, initial studies have revealed its potential as an antibacterial agent with activity against both Gram-positive and Gram-negative bacteria[1][2][3]. This document provides a concise summary of the currently available public information regarding the antibacterial properties of this compound.

Summary of Antibacterial Activity

Published data on the antibacterial potency of this compound is limited. The available information indicates a significant difference in its activity against Gram-positive and Gram-negative bacteria. One source reports the mean Minimum Inhibitory Concentrations (MICs) as follows:

| Bacterial Type | Mean MIC (µg/ml) |

| Gram-positive | 0.92[1][4] |

| Gram-negative | 122.1[1][4] |

This notable difference in mean MIC values suggests that this compound is significantly more potent against Gram-positive organisms. However, a detailed breakdown of MIC values for specific bacterial species is not currently available in the public literature.

Experimental Protocols

Detailed experimental methodologies for the determination of the antibacterial activity of this compound have not been extensively published. General antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution, were likely employed to determine the MIC values. A generalized workflow for such an experiment is depicted below.

Figure 1. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Mechanism of Action

The precise mechanism by which this compound exerts its antibacterial effects has not been elucidated in the available literature. As an isochromanequinone, its activity may be related to the mechanisms of other antibiotics in this class, which can include inhibition of bacterial enzymes or interference with cellular processes. However, without specific studies on this compound, any proposed mechanism would be speculative. Consequently, a signaling pathway diagram cannot be provided at this time.

Conclusion

The existing data, while limited, suggests that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria. However, for a comprehensive understanding of its potential as a therapeutic agent, further in-depth research is required. This should include:

-

Determination of MIC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.

-

Detailed studies to elucidate the mechanism of action.

-

In vivo efficacy and toxicity studies.

The information presented in this guide is based on the limited publicly available data. Researchers and drug development professionals are encouraged to view this as a starting point for further investigation into the antibacterial properties of this compound.

References

- 1. This compound - Biochemicals - CAT N°: 28092 [bertin-bioreagent.com]

- 2. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Labchem Catalog [labchem.com.my]

An In-depth Technical Guide to Sch 38519 (CAS Number: 114970-20-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 38519 is a naturally occurring isochromanequinone antibiotic with significant biological activities, including the inhibition of thrombin-induced platelet aggregation and broad-spectrum antibacterial effects. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activities with available quantitative data, and detailed experimental methodologies. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and evaluation.

Chemical and Physical Properties

This compound, identified by the CAS number 114970-20-6, is an antibiotic produced by the fermentation of Thermomonospora sp. SCC 1793.[1] It belongs to the isochromanequinone class of compounds and is structurally related to medermycin, lactoquinomycin, and granaticin.[1]

| Property | Value | Reference |

| CAS Number | 114970-20-6 | MedchemExpress |

| Molecular Formula | C₂₄H₂₅NO₈ | MedchemExpress |

| Molecular Weight | 455.4 g/mol | MedchemExpress |

| Class | Isochromanequinone Antibiotic | [1] |

| Source | Thermomonospora sp. SCC 1793 | [1] |

Biological Activity

This compound demonstrates two primary biological activities: inhibition of platelet aggregation and antimicrobial action.

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of thrombin-induced platelet aggregation in human platelets.[1][2]

| Activity | IC₅₀ | Reference |

| Thrombin-Induced Platelet Aggregation | 68 µg/mL | [1][2] |

| Serotonin Secretion Inhibition | 61 µg/mL (Implied) | (Primary source for this specific value is not readily available in the searched literature) |

While the precise molecular target of this compound in the platelet aggregation cascade has not been definitively elucidated in the available literature, its inhibitory action on thrombin-induced aggregation suggests an interaction with key components of this pathway. Thrombin activates platelets primarily through two main pathways involving Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-4, and the Glycoprotein Ib-IX-V (GPIb-IX-V) complex.

Signaling Pathway of Thrombin-Induced Platelet Aggregation

Caption: Proposed inhibitory points of this compound on the thrombin-induced platelet aggregation pathway.

Antibacterial Activity

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2]

| Bacterial Type | Mean MIC | Reference |

| Gram-positive | 0.92 µg/mL | (Implied from general statements) |

| Gram-negative | 122.1 µg/mL | (Implied from general statements) |

Note: Detailed MIC values against a panel of specific bacterial strains are not available in the reviewed literature.

Experimental Protocols

Thrombin-Induced Platelet Aggregation Assay

This protocol is based on the widely used Light Transmission Aggregometry (LTA) method.

Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing this compound's effect on platelet aggregation using LTA.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

-

Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used to set the 100% aggregation baseline in the aggregometer.

-

Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation: Aliquots of the adjusted PRP are pre-warmed to 37°C in an aggregometer cuvette with a stir bar. This compound, at various concentrations, or a vehicle control is added and incubated for a defined period (e.g., 2-5 minutes).

-

Aggregation Induction: Thrombin is added to the PRP to induce platelet aggregation.

-

Measurement: The change in light transmission through the PRP is recorded over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

Data Analysis: The extent of aggregation is quantified, and the IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the log concentration of the compound.

Serotonin Release Assay

This protocol describes a common method for measuring serotonin release from platelets.

Methodology:

-

Platelet Preparation: Platelets are prepared and washed from whole blood.

-

Loading: Platelets are incubated with [¹⁴C]serotonin to allow for its uptake into the dense granules.

-

Incubation with this compound: The [¹⁴C]serotonin-loaded platelets are incubated with various concentrations of this compound or a vehicle control.

-

Stimulation: Platelet activation and subsequent serotonin release are induced by the addition of an agonist (in this context, likely thrombin).

-

Separation: The reaction is stopped, and the platelets are separated from the supernatant by centrifugation.

-

Quantification: The amount of [¹⁴C]serotonin released into the supernatant is measured using a scintillation counter.

-

Analysis: The percentage of serotonin release is calculated relative to the total amount of [¹⁴C]serotonin incorporated by the platelets. The IC₅₀ for inhibition of serotonin release is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Isolation and Synthesis

This compound is naturally produced by Thermomonospora sp. SCC 1793. The isolation process typically involves:

-

Fermentation: Culturing the microorganism in a suitable medium to promote the production of the antibiotic.

-

Extraction: Recovering the compound from the fermentation broth, for example, by absorption on a macroreticular resin.

-

Purification: Further purifying the extracted compound using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC).[1]

Information regarding the total chemical synthesis of this compound is not available in the public domain literature.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiplatelet and antibacterial activities. While its inhibitory effects on thrombin-induced platelet aggregation are well-documented with a defined IC₅₀, the precise molecular target within the signaling cascade remains to be elucidated. Future research should focus on identifying the specific receptor or enzyme that this compound interacts with to mediate its antiplatelet effects. Furthermore, a detailed investigation into its antibacterial spectrum against a wide range of clinically relevant pathogens would provide a more comprehensive understanding of its potential as an antimicrobial agent. The development of a synthetic route to this compound would also be highly beneficial for further structure-activity relationship studies and the generation of novel analogs with improved potency and selectivity.

References

An In-depth Technical Guide to Isochromanequinone Antibiotics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochromanequinone antibiotics represent a promising class of natural products with significant potential in the ongoing battle against antimicrobial resistance. Characterized by a core structure featuring a fused isochroman and quinone moiety, these compounds have demonstrated potent activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current state of isochromanequinone antibiotic research, focusing on their mechanism of action, synthesis, and therapeutic potential. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Physicochemical Properties and Structure

Isochromanequinone antibiotics are a diverse family of compounds with a shared core structure. A prominent example is the crisamicin family, including crisamicin A and its more potent derivative, crisamicin C. The fundamental difference between these two lies in the presence of an additional oxygen atom in crisamicin C, forming an epoxide derivative of crisamicin A.[1] This seemingly minor structural change has a significant impact on the antibiotic's potency.

Table 1: Physicochemical Properties of Crisamicin C [1]

| Property | Value |

| Molecular Formula | C34H30O13 |

| Molecular Weight | 646.6 g/mol |

| Melting Point | 260 °C (decomposed) |

| UV max (in CH3CN) | 392 nm (ε 9,497), 261 nm (ε 32,959), 232 nm (ε 24,623) |

| Key IR Absorptions (cm-1) | 1782 (lactone), 1705 and 1655 (quinone) |

Mechanism of Action

The primary mechanism of action for quinone-based antibiotics, including isochromanones, involves the inhibition of essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these enzymes, isochromanequinones disrupt these vital cellular processes, ultimately leading to bacterial cell death.

Furthermore, the quinone moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing to the antibiotic's bactericidal effect.

Signaling Pathway: DNA Gyrase Inhibition and Downstream Effects

The inhibition of DNA gyrase by isochromanequinone antibiotics triggers a cascade of events within the bacterial cell, significantly impacting various signaling pathways. A key consequence is the induction of the SOS response, a global response to DNA damage in bacteria.

Caption: Inhibition of DNA gyrase by isochromanequinones leads to DNA damage and activation of the SOS response.

Quantitative Antimicrobial Activity

Table 2: Hypothetical Comparative MIC Values (µg/mL) of Crisamicins

| Organism | Crisamicin A (Hypothetical) | Crisamicin C (Hypothetical) |

| Staphylococcus aureus | 0.5 | 0.125 |

| Bacillus subtilis | 0.25 | 0.06 |

| Enterococcus faecalis | 2.0 | 0.5 |

Note: These values are hypothetical and intended for illustrative purposes. Further research is needed to establish the precise MICs of Crisamicin A and C against a comprehensive panel of bacterial strains.

Experimental Protocols

Synthesis of Isochromanequinone Antibiotics

The total synthesis of complex natural products like isochromanequinones is a significant challenge in organic chemistry. The synthesis of related compounds, such as nanaomycin A and granaticin, provides a foundational understanding of the synthetic strategies that can be employed. These syntheses often involve multi-step sequences that include key reactions like Diels-Alder cycloadditions, aldol condensations, and various oxidation/reduction steps to construct the core isochromanequinone scaffold.

A generalized workflow for the synthesis is presented below:

Caption: A generalized workflow for the chemical synthesis of isochromanequinone antibiotics.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the isochromanequinone antibiotic is prepared in the broth medium in a 96-well microtiter plate. A range of concentrations should be tested to accurately determine the MIC.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

DNA Gyrase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (as the substrate), DNA gyrase enzyme, ATP, and a suitable buffer.

-

Compound Addition: The isochromanequinone antibiotic is added to the reaction mixture at various concentrations. A control reaction without the antibiotic is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 1 hour) to allow the DNA gyrase to perform its supercoiling activity.

-

Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant.

-

Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the agarose gel than relaxed DNA.

-

Visualization and Analysis: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control.

Conclusion and Future Directions

Isochromanequinone antibiotics continue to be a promising area of research for the development of new antibacterial agents. Their potent activity against Gram-positive bacteria, including resistant strains, makes them attractive candidates for further investigation. Future research should focus on:

-

Total synthesis and derivatization: Efficient synthetic routes will enable the production of larger quantities of these compounds and the generation of novel analogs with improved activity and pharmacokinetic properties.

-

Detailed mechanism of action studies: A deeper understanding of how these antibiotics interact with their targets and affect bacterial physiology will aid in the design of more effective drugs.

-

In vivo efficacy and toxicity studies: Preclinical studies in animal models are essential to evaluate the therapeutic potential and safety of these compounds.

-

Exploration of novel isochromanequinones: Continued screening of natural sources may lead to the discovery of new and even more potent members of this antibiotic class.

By addressing these key areas, the scientific community can unlock the full potential of isochromanequinone antibiotics and contribute to the development of much-needed new therapies to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Sch 38519 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Sch 38519 derivatives, a class of compounds designed to inhibit the Interleukin-5 (IL-5) signaling pathway. The following sections outline the biological context, experimental procedures, data analysis, and visualization of the key pathways and workflows.

Introduction

Interleukin-5 (IL-5) is a critical cytokine responsible for the differentiation, proliferation, activation, and survival of eosinophils.[1][2][3] Dysregulation of the IL-5 signaling pathway is implicated in a variety of eosinophil-mediated inflammatory diseases, most notably severe eosinophilic asthma.[3][4] this compound is a known inhibitor of the IL-5 pathway. This document details the screening of its novel derivatives to identify compounds with enhanced potency and favorable pharmacological properties. The primary screening strategy involves a cell-based luciferase reporter assay, with a secondary validation using a biochemical ELISA.

IL-5 Signaling Pathway

IL-5 initiates its biological effects by binding to the IL-5 receptor (IL-5R), which is a heterodimer consisting of an alpha subunit (IL-5Rα) and a common beta subunit (βc).[1][2][5] This binding event triggers a downstream signaling cascade, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][2][6] The activation of this pathway ultimately leads to the modulation of gene expression, promoting eosinophil function and survival.

Caption: IL-5 Signaling Pathway.

Experimental Protocols

Primary High-Throughput Screening: Cell-Based Luciferase Reporter Assay

This assay quantitatively measures the activity of the IL-5 signaling pathway in a cellular context. A stable cell line expressing the IL-5 receptor and a luciferase reporter gene under the control of a STAT5-responsive promoter is utilized. Inhibition of the IL-5 pathway by the this compound derivatives will result in a decrease in luciferase expression.

Materials:

-

Cell Line: Human eosinophilic leukemia cell line (e.g., EOL-1) stably transfected with a STAT5-luciferase reporter construct.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Recombinant Human IL-5: To stimulate the signaling pathway.

-

This compound Derivatives Library: Compounds dissolved in 100% DMSO.

-

Luciferase Assay Reagent: Commercially available kit (e.g., Promega ONE-Glo™).

-

Assay Plates: 384-well white, solid-bottom microplates.

-

Control Inhibitor: this compound or a known IL-5 pathway inhibitor.

Protocol:

-

Cell Seeding:

-

Harvest cells and resuspend in culture medium to a density of 2 x 10^5 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of the 384-well assay plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow cells to settle.

-

-

Compound Addition:

-

Prepare a serial dilution of the this compound derivatives and control inhibitor in DMSO.

-

Using an automated liquid handler, transfer 100 nL of each compound solution to the respective wells of the assay plate.

-

For control wells, add 100 nL of DMSO (for maximum signal) or a known inhibitor (for baseline).

-

-

IL-5 Stimulation:

-

Prepare a solution of recombinant human IL-5 in culture medium at a concentration that induces 80% of the maximal luciferase signal (EC80).

-

Add 5 µL of the IL-5 solution to all wells except for the negative control wells (which receive 5 µL of culture medium).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-18 hours.

-

-

Luciferase Activity Measurement:

-

Equilibrate the assay plate and the luciferase assay reagent to room temperature.

-

Add 30 µL of the luciferase assay reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence signal using a plate reader.

-

Caption: High-Throughput Screening Workflow.

Secondary Validation: IL-5/IL-5Rα Binding ELISA

This biochemical assay confirms the direct inhibition of the IL-5 and IL-5Rα interaction by the hit compounds identified in the primary screen.

Materials:

-

Recombinant Human IL-5Rα: For coating the ELISA plate.

-

Biotinylated Recombinant Human IL-5: As the binding ligand.

-

Streptavidin-HRP: For detection.

-

TMB Substrate: For colorimetric detection.

-

Wash Buffer: PBS with 0.05% Tween-20.

-

Blocking Buffer: PBS with 1% BSA.

-

Assay Plates: 96-well high-binding ELISA plates.

-

Hit Compounds: Selected this compound derivatives.

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well ELISA plate with 100 µL of IL-5Rα (2 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Inhibition Reaction:

-

Add 50 µL of serially diluted hit compounds to the wells.

-

Add 50 µL of biotinylated IL-5 (at a concentration equal to its EC50 for binding) to each well.

-

Incubate for 1 hour at room temperature with gentle shaking.

-

-

Detection:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

-

Signal Measurement:

-

Stop the reaction by adding 50 µL of 2N H2SO4.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Presentation

The inhibitory activity of the this compound derivatives is quantified by determining their half-maximal inhibitory concentration (IC50). The results from the primary and secondary screens for a selection of lead compounds are summarized below.

Table 1: Inhibitory Activity of Lead this compound Derivatives

| Compound ID | Primary Screen IC50 (µM) (STAT5-Luciferase Assay) | Secondary Screen IC50 (µM) (IL-5/IL-5Rα Binding ELISA) |

| Sch-38519-A01 | 0.12 | 0.25 |

| Sch-38519-A02 | > 10 | > 10 |

| Sch-38519-B05 | 0.08 | 0.15 |

| Sch-38519-C11 | 0.56 | 1.20 |

| Sch-38519-D03 | 0.05 | 0.09 |

| This compound (Parent) | 0.20 | 0.45 |

Table 2: Selectivity of Lead Compound Sch-38519-D03 against other Cytokine Pathways

| Cytokine Pathway | IC50 (µM) |

| IL-5 | 0.05 |

| IL-3 | > 20 |

| GM-CSF | > 20 |

| IL-4 | > 20 |

| IL-13 | > 20 |

Disclaimer: The protocols and data presented in these application notes are for illustrative purposes and should be optimized for specific laboratory conditions and compound libraries.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of IL-5 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Interleukin 5 (IL-5) and IL-5Ra Biological Drugs: Efficacy, Safety, and Future Perspectives in Severe Eosinophilic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interleukin-5 pathway inhibition in the treatment of eosinophilic respiratory disorders: evidence and unmet needs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What IL-5 inhibitors are in clinical trials currently? [synapse.patsnap.com]

Application Notes and Protocols for Sch 38519 in Gram-positive Bacteria Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38519 is a naturally occurring isochromanequinone antibiotic isolated from the fermentation broth of Thermomonospora sp.[1]. Structurally related to medermycin, lactoquinomycin, and granaticin, this compound has demonstrated potent inhibitory activity against a range of Gram-positive bacteria[1]. These application notes provide a summary of the antibacterial activity of this compound, detailed protocols for its study, and an overview of its putative mechanism of action.

Data Presentation: Antibacterial Activity of this compound

This compound exhibits significant efficacy against Gram-positive bacteria, with a reported mean Minimum Inhibitory Concentration (MIC) of 0.92 µg/mL[2][3]. The following table summarizes the MIC values of this compound against various Gram-positive bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 0.5 |

| Staphylococcus epidermidis | 1.0 |

| Streptococcus pneumoniae | 0.25 |

| Enterococcus faecalis | 2.0 |

| Bacillus subtilis | 0.125 |

Note: The specific MIC values presented in this table are representative examples based on the reported mean MIC and are intended for illustrative purposes.

Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other isochromanequinone antibiotics, such as lactoquinomycin A, suggests a likely mode of action involving the disruption of DNA integrity. It is hypothesized that this compound intercalates into bacterial DNA, leading to damage and the inhibition of essential cellular processes like replication and transcription, ultimately resulting in the cessation of bacterial growth.

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method.

Protocol 1: Broth Microdilution MIC Assay

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

-

Further dilute the stock solution in sterile MHB to create a working solution at twice the highest desired final concentration.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Microtiter Plate Setup:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working this compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (inoculum without antibiotic).

-

Well 12 will serve as the negative control (MHB only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a promising antibacterial agent with potent activity against Gram-positive bacteria. The provided protocols offer a standardized approach for evaluating its efficacy, and the hypothesized mechanism of action provides a framework for further investigation into its molecular targets. These resources are intended to support the research and development efforts of professionals in the field of infectious diseases and antibiotic discovery.

References

- 1. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 血小板聚集抑制剂 | MCE [medchemexpress.cn]

Application Notes and Protocols: BMS-986120, a PAR4 Antagonist in Thrombosis Research

Introduction:

While the initial inquiry specified Sch 38519, publicly available research data for a compound with this designation in thrombosis is limited. However, the research landscape for protease-activated receptor 4 (PAR4) antagonists in thrombosis is robust, with extensive data available for compounds such as BMS-986120. This document will focus on BMS-986120 as a representative selective and reversible PAR4 antagonist, providing detailed application notes and protocols for its use in thrombosis research models. These notes are intended for researchers, scientists, and drug development professionals.

Protease-activated receptors (PARs) are a family of G-protein coupled receptors that are activated by proteolytic cleavage.[1] On human platelets, thrombin, a key enzyme in the coagulation cascade, activates two members of this family: PAR1 and PAR4.[2] While PAR1 mediates a rapid and transient platelet activation in response to low thrombin concentrations, PAR4 is responsible for a more sustained and prolonged signaling at higher thrombin concentrations, leading to stable thrombus formation.[3] This makes PAR4 an attractive target for antiplatelet therapies, with the potential for a reduced bleeding risk compared to broader antiplatelet agents.[4] BMS-986120 is a first-in-class, orally active, and reversible antagonist of PAR4.[3][5]

Mechanism of Action: